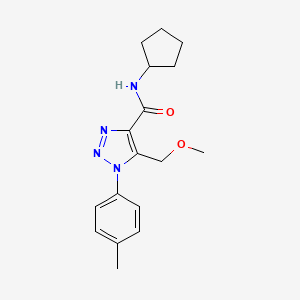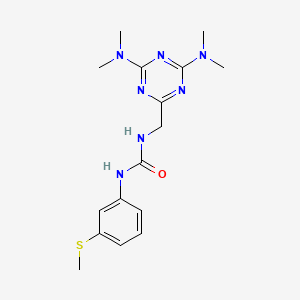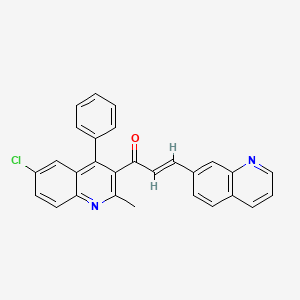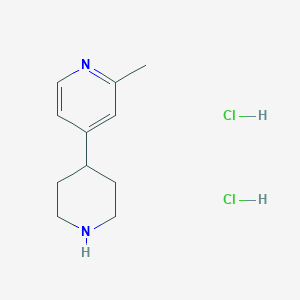![molecular formula C8H11N3O2 B2719900 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2375268-52-1](/img/structure/B2719900.png)
1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring.
作用機序
Target of Action
Compounds with similar structures have been reported to show biological properties like adenosine kinase inhibitors, anti-tumor, antifungal, antibacterial, anti-proliferative cdk2 inhibitor, antipyretic, anticonvulsant agents, and analgesic while being used in cns depressant activity .
Biochemical Pathways
It is known that related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Result of Action
Compounds with similar structures have shown potential antibacterial and antimycobacterial activities .
生化学分析
Biochemical Properties
The biochemical properties of 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione are intriguing. It has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It has demonstrated potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione can be achieved through various methods. One common approach involves the one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes. This reaction is typically carried out at 100°C under solvent-free conditions, utilizing a mesoporous catalyst such as MIL-125(Ti)-N(CH2PO3H2)2 .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. The use of dicationic molten salts as catalysts has been documented to provide high yields and efficient reaction times .
化学反応の分析
Types of Reactions: 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: It has been investigated for its potential as an anti-tumor, antifungal, antibacterial, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and catalysts due to its unique structural properties
類似化合物との比較
Pyrido[4,3-d]pyrimidine: Another member of the pyrido[2,3-d]pyrimidine family, known for its biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: A structurally related compound with notable pharmacological properties
Uniqueness: 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
1-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-6-5(3-2-4-9-6)7(12)10-8(11)13/h9H,2-4H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMTUVQBNTYCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCN2)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2719821.png)


![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2719825.png)


![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719832.png)

![1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2719836.png)



